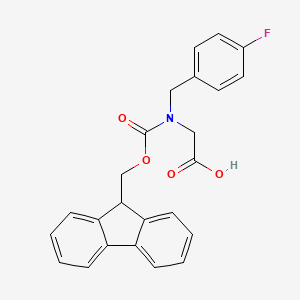

N-Fmoc-4-fluorobenzyl-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-4-fluorobenzyl-glycine is a compound with the chemical formula C24H20FNO4 and a molecular weight of 405.42 g/mol . It is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a fluorine atom at the para position . This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Fmoc-4-fluorobenzyl-glycine can be synthesized through several methods. One common method involves the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with glycine to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) techniques . This method allows for the efficient and scalable production of peptides and their derivatives. The Fmoc group is used as a temporary protecting group for the amino terminus, which can be removed under mild basic conditions without affecting the peptide chain .

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-4-fluorobenzyl-glycine undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom on the benzyl group.

Major Products Formed

Fmoc Deprotection: The major product is the free amino group of glycine.

Substitution Reactions: Depending on the nucleophile used, various substituted benzyl-glycine derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

N-Fmoc-4-fluorobenzyl-glycine has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.

Drug Development: The compound is used in the development of peptide-based drugs, which have therapeutic potential in various diseases.

Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.

Industrial Applications: The compound is used in the production of peptide-based materials and bioconjugates.

Wirkmechanismus

The mechanism of action of N-Fmoc-4-fluorobenzyl-glycine primarily involves its role as a protected amino acid in peptide synthesis . The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions to reveal the free amino group . This allows for the sequential addition of amino acids to form peptides .

Vergleich Mit ähnlichen Verbindungen

N-Fmoc-4-fluorobenzyl-glycine can be compared with other Fmoc-protected amino acids such as:

N-Fmoc-glycine: Similar in structure but lacks the fluorine substitution on the benzyl group.

N-Fmoc-4-chlorobenzyl-glycine: Similar structure but with a chlorine atom instead of fluorine.

N-Fmoc-4-methylbenzyl-glycine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis .

Biologische Aktivität

N-Fmoc-4-fluorobenzyl-glycine is a fluorinated amino acid derivative that has garnered attention in peptide synthesis and medicinal chemistry due to its unique properties. This article delves into its biological activity, synthesis, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of glycine, with a 4-fluorobenzyl moiety linked to the carboxylic acid. Its molecular formula is C24H22FNO4, and it has a molecular weight of approximately 415.44 g/mol. This structure not only imparts stability but also allows for specific interactions in biological systems, making it an attractive candidate for various applications.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Glycine : The amino group of glycine is protected using Fmoc-Cl in the presence of a base such as sodium bicarbonate.

- Coupling Reaction : The 4-fluorobenzyl group is introduced via coupling reactions, often utilizing standard peptide coupling reagents like EDC or DIC.

Biological Activity

The biological activity of this compound is primarily explored within the context of peptide synthesis and its incorporation into bioactive peptides. Some key aspects include:

- Peptide Synthesis : The Fmoc group serves as a removable protecting group during solid-phase peptide synthesis (SPPS), facilitating the stepwise assembly of peptides.

- Fluorine's Role : The introduction of fluorine enhances the pharmacokinetic properties of peptides, potentially improving their stability and bioavailability.

Case Studies

- Peptide-Based Drug Development : Research has shown that peptides containing fluorinated amino acids exhibit improved resistance to enzymatic degradation, which is crucial for therapeutic applications. For instance, studies involving fluorinated peptides have demonstrated enhanced binding affinity to target receptors compared to their non-fluorinated counterparts.

- Antimicrobial Activity : Recent investigations into fluorinated compounds have indicated potential antimicrobial properties. For example, derivatives containing the 4-fluorobenzyl moiety have been evaluated for their inhibitory effects on various bacterial strains, showcasing promising results in enhancing antimicrobial potency .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-Fmoc-Glycine | Standard Fmoc-protected glycine | Basic peptide synthesis |

| N-Fmoc-Phenylalanine | Aromatic side chain | Enhanced binding in receptor studies |

| This compound | Fluorinated side chain | Improved stability and antimicrobial activity |

This compound stands out due to its unique fluorinated structure, which can modulate biological interactions more effectively than other standard Fmoc-protected amino acids.

The primary mechanism by which this compound exerts its biological effects involves:

- Protection and Release : The Fmoc group protects the amino functionality during peptide assembly, allowing for selective deprotection under basic conditions (e.g., using piperidine). This controlled release facilitates the formation of desired peptide structures while minimizing side reactions.

- Fluorine-Induced Modulation : The presence of fluorine can influence hydrogen bonding and hydrophobic interactions within peptide structures, potentially altering their conformation and interaction with biological targets.

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHRUDSAOCPRKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.